![molecular formula C13H18FNO3S B2984610 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide CAS No. 1217008-56-4](/img/structure/B2984610.png)
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as JNJ-47117096 and has a molecular formula of C15H20FNO3S.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition
One notable application of this compound, or closely related derivatives, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Research has shown that the introduction of a fluorine atom can enhance the selectivity for COX-2 over COX-1, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are considered promising for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, highlighting their potential therapeutic applications (Hiromasa Hashimoto et al., 2002).
Corrosion Inhibition
Another area of research has explored the use of fluorobenzenesulfonamide derivatives as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have investigated the adsorption and corrosion inhibition properties of these compounds on iron surfaces. This research provides insights into the potential of these derivatives for protecting metals from corrosion, a crucial aspect in material science and engineering (S. Kaya et al., 2016).
Bioconjugation and Therapeutic Applications
Fluorobenzenesulfonamide derivatives have also been utilized in bioconjugation strategies for the covalent attachment of biological molecules to solid supports. This method facilitates the selective separation of human lymphocyte subsets and tumor cells, indicating its potential for therapeutic applications and diagnostics (Y. A. Chang et al., 1992).
Asymmetric Synthesis and Medicinal Chemistry
In medicinal chemistry, fluorobenzenesulfonamide derivatives have been used in the asymmetric synthesis of pharmaceutical compounds. Enantiodivergent electrophilic fluorination has enabled the synthesis of enantiomerically pure compounds, showcasing the role of these derivatives in the development of drugs with specific chiral properties (Takeshi Yamamoto et al., 2011).
Radical N-Demethylation in Organic Synthesis
Further, the use of N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst has been developed for the unprecedented N-demethylation of N-methyl amides. This approach opens new avenues in organic synthesis, especially in the modification of amide compounds (Xu Yi et al., 2020).
properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-8-11(4-5-12(10)14)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMVTKKVKWIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide |
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